Cas no 2649076-65-1 (3-bromo-2-(1-isocyanatocyclopropyl)-5-methylthiophene)

3-bromo-2-(1-isocyanatocyclopropyl)-5-methylthiophene 化学的及び物理的性質
名前と識別子
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- 3-bromo-2-(1-isocyanatocyclopropyl)-5-methylthiophene
- EN300-1916423
- 2649076-65-1
-
- インチ: 1S/C9H8BrNOS/c1-6-4-7(10)8(13-6)9(2-3-9)11-5-12/h4H,2-3H2,1H3
- InChIKey: NVNZNPZEZOQAKQ-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=C(S1)C2(CC2)N=C=O)Br
計算された属性
- せいみつぶんしりょう: 256.95100g/mol
- どういたいしつりょう: 256.95100g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 260
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 57.7Ų
3-bromo-2-(1-isocyanatocyclopropyl)-5-methylthiophene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1916423-1.0g |
3-bromo-2-(1-isocyanatocyclopropyl)-5-methylthiophene |
2649076-65-1 | 1g |
$1286.0 | 2023-06-02 | ||
Enamine | EN300-1916423-2.5g |
3-bromo-2-(1-isocyanatocyclopropyl)-5-methylthiophene |
2649076-65-1 | 2.5g |
$2520.0 | 2023-09-17 | ||
Enamine | EN300-1916423-0.5g |
3-bromo-2-(1-isocyanatocyclopropyl)-5-methylthiophene |
2649076-65-1 | 0.5g |
$1234.0 | 2023-09-17 | ||
Enamine | EN300-1916423-5g |
3-bromo-2-(1-isocyanatocyclopropyl)-5-methylthiophene |
2649076-65-1 | 5g |
$3728.0 | 2023-09-17 | ||
Enamine | EN300-1916423-0.05g |
3-bromo-2-(1-isocyanatocyclopropyl)-5-methylthiophene |
2649076-65-1 | 0.05g |
$1080.0 | 2023-09-17 | ||
Enamine | EN300-1916423-0.1g |
3-bromo-2-(1-isocyanatocyclopropyl)-5-methylthiophene |
2649076-65-1 | 0.1g |
$1131.0 | 2023-09-17 | ||
Enamine | EN300-1916423-5.0g |
3-bromo-2-(1-isocyanatocyclopropyl)-5-methylthiophene |
2649076-65-1 | 5g |
$3728.0 | 2023-06-02 | ||
Enamine | EN300-1916423-0.25g |
3-bromo-2-(1-isocyanatocyclopropyl)-5-methylthiophene |
2649076-65-1 | 0.25g |
$1183.0 | 2023-09-17 | ||
Enamine | EN300-1916423-10g |
3-bromo-2-(1-isocyanatocyclopropyl)-5-methylthiophene |
2649076-65-1 | 10g |
$5528.0 | 2023-09-17 | ||
Enamine | EN300-1916423-10.0g |
3-bromo-2-(1-isocyanatocyclopropyl)-5-methylthiophene |
2649076-65-1 | 10g |
$5528.0 | 2023-06-02 |
3-bromo-2-(1-isocyanatocyclopropyl)-5-methylthiophene 関連文献
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
3-bromo-2-(1-isocyanatocyclopropyl)-5-methylthiopheneに関する追加情報
Comprehensive Overview of 3-bromo-2-(1-isocyanatocyclopropyl)-5-methylthiophene (CAS No. 2649076-65-1)
3-bromo-2-(1-isocyanatocyclopropyl)-5-methylthiophene (CAS No. 2649076-65-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique molecular structure. The compound features a thiophene ring substituted with a bromo group, a methyl group, and a 1-isocyanatocyclopropyl moiety, making it a versatile intermediate for synthesizing complex molecules. Researchers are particularly interested in its potential applications in drug discovery, especially in the development of kinase inhibitors and antimicrobial agents.
The isocyanate functional group in 3-bromo-2-(1-isocyanatocyclopropyl)-5-methylthiophene is a key reactive site, enabling it to participate in ureation and carbamation reactions. This property is highly valuable in medicinal chemistry, where such reactions are frequently employed to modify bioactive molecules. Recent studies have explored its utility in creating heterocyclic compounds, which are pivotal in designing new therapeutics for diseases like cancer and inflammatory disorders. The cyclopropyl ring further enhances the compound's stability and bioavailability, making it a promising candidate for further investigation.
In the context of current trends, 3-bromo-2-(1-isocyanatocyclopropyl)-5-methylthiophene aligns with the growing demand for highly functionalized intermediates in organic synthesis. The rise of AI-driven drug discovery has also increased interest in such compounds, as they serve as building blocks for machine-learning-assisted molecular design. Additionally, its bromothiophene core resonates with the search for sustainable halogenation methods, a hot topic in green chemistry. Researchers are actively investigating eco-friendly protocols to synthesize derivatives of this compound, minimizing environmental impact.
From a commercial perspective, CAS No. 2649076-65-1 is sought after by fine chemical suppliers catering to the pharmaceutical and agrochemical sectors. Its scarcity in public databases has led to heightened curiosity, with many chemists inquiring about its synthetic routes and spectroscopic data. Analytical techniques such as NMR and HPLC-MS are commonly used to characterize this compound, ensuring purity and consistency for research purposes. The compound's stability under various conditions is another area of exploration, particularly for storage and transportation logistics.
Looking ahead, 3-bromo-2-(1-isocyanatocyclopropyl)-5-methylthiophene holds promise for interdisciplinary applications. Its integration into material science, for instance, could open doors to novel polymers or coatings with tailored properties. Furthermore, the compound's potential role in catalysis and ligand design is an emerging area of interest. As the scientific community continues to uncover its capabilities, this compound is poised to remain a focal point in cutting-edge research and industrial innovation.
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